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molecular formula C9H14O2 B147372 5-Norbornene-2,2-dimethanol CAS No. 6707-12-6

5-Norbornene-2,2-dimethanol

Cat. No. B147372
M. Wt: 154.21 g/mol
InChI Key: DSHXMENPUICESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08053165B2

Procedure details

To a mixture of 364 g of 5-norbornene-2-carbaldehyde (which had been synthesized by Diels-Alder reaction of acrolein with cyclopentadiene) and 1500 ml of methanol under ice cooling, 560 g of a 37% formaldehyde aqueous solution was added and then 546 g of a 25% sodium hydroxide aqueous solution was added dropwise over 30 minutes. After the completion of dropwise addition, the ice bath was removed, and the reaction mixture was stirred for 18 hours at room temperature. The reaction mixture was concentrated by distilling off methanol under a reduced pressure. The resulting solid was dissolved in tetrahydrofuran and washed with a sodium hydroxide aqueous solution. The organic layer was concentrated in vacuum, obtaining crude 5-norbornene-2,2-dimethanol. This crude product was combined with 500 ml of tetrahydrofuran and 10 g of 5% palladium on activated carbon as a hydrogenation catalyst. Hydrogenation was carried out under a hydrogen pressure of 1.4 MPa in an autoclave which was maintained at 30-40° C. by occasional placement in a water bath. The reaction mixture was filtered of the catalyst, combined with ethyl acetate, and washed with a saturated potassium carbonate aqueous solution. The organic layer was dried over sodium sulfate and concentrated in vacuum, obtaining 435 g (yield 94%) of the target compound.
Quantity
364 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH2:3][CH:2]2[CH:8]=[O:9].[CH2:10]=[O:11].[OH-].[Na+]>CO>[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH2:3][C:2]2([CH2:10][OH:11])[CH2:8][OH:9] |f:2.3|

Inputs

Step One
Name
Quantity
364 g
Type
reactant
Smiles
C12C(CC(C=C1)C2)C=O
Name
Quantity
1500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of dropwise addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISTILLATION
Type
DISTILLATION
Details
by distilling off methanol under a reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was dissolved in tetrahydrofuran
WASH
Type
WASH
Details
washed with a sodium hydroxide aqueous solution
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C12C(CC(C=C1)C2)(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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